molecular formula C14H17BrN2O2 B5308781 1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide

1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide

Cat. No.: B5308781
M. Wt: 325.20 g/mol
InChI Key: FIPPSIXDDKCDEQ-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-acetyl-N-(4-bromophenyl)piperidine-4-carboxamide: Similar structure but with the bromophenyl group at a different position.

    1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide: Similar structure but with a methylphenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-acetyl-N-(3-bromophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(18)17-7-5-11(6-8-17)14(19)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPSIXDDKCDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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